KSCM-5
Description
KSCM-5 (3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) is a synthetic benzofuran-2-carboxamide derivative designed as a selective ligand for sigma (σ) receptors, particularly σ-1 and σ-2 subtypes. Its molecular framework includes a benzofuran ring substituted with a methyl group at the C-3 position and a piperidine-propyl chain linked via an amide bond . Synthesized via microwave-assisted Perkin rearrangement and modified Finkelstein halogen-exchange reactions, this compound demonstrates high affinity for σ receptors while minimizing off-target interactions with non-sigma receptors such as serotonin (5-HT), dopamine (D3), and muscarinic (M4) receptors .
This compound is structurally distinct due to the absence of methoxy substituents at the C-5 and C-6 positions of the benzofuran ring, a feature critical to its enhanced σ-2 receptor binding compared to analogs like KSCM-1 and KSCM-11 . This compound has been studied extensively in mitochondrial-associated endoplasmic reticulum membrane (MAM) models, where it modulates cholesterol transport and steroidogenesis via interactions with σ-1 receptors and voltage-dependent anion channels (VDAC2) .
Properties
CAS No. |
1415247-18-5 |
|---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 |
IUPAC Name |
3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c1-19-21-13-6-7-14-22(21)28-23(19)24(27)26(20-11-4-2-5-12-20)18-10-17-25-15-8-3-9-16-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3 |
InChI Key |
CTMDNCSJPPQMLF-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C2=CC=CC=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KSCM-5; KSCM 5; KSCM5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: this compound’s σ-2 affinity positions it as a candidate for studying cancer and neurodegenerative diseases, where σ-2 receptors are overexpressed .
- Toxicity Concerns : Its β-2-mediated cytotoxicity limits therapeutic utility, necessitating structural optimization to reduce off-target effects .
- Comparative Limitations : Most studies focus on MA-10 cells; broader tissue-specific analyses are needed to validate receptor selectivity and metabolic impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
